molecular formula C19H18N4O3S B2808442 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 110937-75-2

3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2808442
CAS No.: 110937-75-2
M. Wt: 382.44
InChI Key: RSHUIQFZVYSPFK-UHFFFAOYSA-N
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Description

3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a benzamide core substituted with a methyl group and a sulfamoylphenyl group, which is further linked to a methylpyrimidinyl moiety. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves a multi-step process:

  • Formation of the Sulfamoylphenyl Intermediate

      Starting Materials: 4-aminobenzenesulfonamide and 4-methylpyrimidine-2-carboxylic acid.

      Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

      Procedure: The 4-aminobenzenesulfonamide is reacted with 4-methylpyrimidine-2-carboxylic acid to form the sulfamoylphenyl intermediate.

  • Coupling with 3-methylbenzoic Acid

      Starting Materials: The sulfamoylphenyl intermediate and 3-methylbenzoic acid.

      Reaction Conditions: The coupling reaction is facilitated by a dehydrating agent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

      Procedure: The sulfamoylphenyl intermediate is coupled with 3-methylbenzoic acid to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction of the amide group can yield amines.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often performed in polar aprotic solvents.

      Products: Substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dichloromethane, tetrahydrofuran, dimethylformamide.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby modulating the biological pathway involved. This interaction can lead to various biological effects, depending on the target and the pathway affected.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
  • 3-methyl-N-{4-[(4-chloropyrimidin-2-yl)sulfamoyl]phenyl}benzamide
  • 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide

Uniqueness

Compared to similar compounds, 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-4-3-5-15(12-13)18(24)22-16-6-8-17(9-7-16)27(25,26)23-19-20-11-10-14(2)21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHUIQFZVYSPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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